3-(4-Fluorophenoxy)propionic acid (CAS 1579-78-8) is a highly versatile, halogenated aromatic carboxylic acid primarily procured as a structural building block in pharmaceutical and agrochemical synthesis [1]. Characterized by its terminal propionic acid moiety and a para-fluorinated phenoxy ring, this compound offers a precise combination of a reactive handle and metabolic stability[2]. With a molecular weight of 184.16 g/mol and a boiling point of 287.7 °C, it provides excellent thermal stability for high-temperature reactor processing [1]. Industrial buyers prioritize this specific intermediate to introduce the 4-fluorophenoxy pharmacophore into complex molecules without the need for hazardous, late-stage fluorination steps [2].
Attempting to substitute 3-(4-Fluorophenoxy)propionic acid with its non-fluorinated analog, 3-phenoxypropionic acid, fundamentally alters both process chemistry and end-product performance . From a process standpoint, the unsubstituted analog has a significantly lower boiling point (235–245 °C), leading to different volatility profiles and higher evaporative losses during scale-up . In application-critical performance, replacing the para-fluoro group with a hydrogen atom leaves the resulting active pharmaceutical ingredient (API) vulnerable to rapid hepatic CYP450 para-hydroxylation, destroying its pharmacokinetic viability [1]. Conversely, substituting with a chloro-analog introduces excessive steric bulk, which can severely disrupt target enzyme binding affinities. Therefore, exact procurement of the para-fluoro compound is mandatory for preserving both metabolic resistance and the required steric profile [1].
For industrial scale-up, evaporative losses during high-temperature esterification or amidation can significantly impact yield. 3-(4-Fluorophenoxy)propionic acid exhibits a notably higher boiling point (287.7 °C at 760 mmHg)[1] compared to the unsubstituted baseline 3-phenoxypropionic acid (235–245 °C) . This ~40–50 °C increase in boiling point reduces vapor pressure under standard reflux conditions, minimizing precursor loss and improving stoichiometric control during bulk synthesis.
| Evidence Dimension | Boiling Point (Thermal Volatility) |
| Target Compound Data | 287.7 °C (at 760 mmHg) |
| Comparator Or Baseline | 3-Phenoxypropionic acid (235–245 °C) |
| Quantified Difference | ~42–52 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables tighter stoichiometric control and reduces material loss during high-temperature industrial coupling reactions.
In pharmaceutical procurement, selecting the right building block dictates the pharmacokinetic viability of the final API. Unlike 3-phenoxypropionic acid, which leaves the para-position exposed to rapid CYP450-mediated oxidation [2], 3-(4-Fluorophenoxy)propionic acid features a strong C-F bond at this exact metabolic soft spot. This substitution effectively blocks phase I metabolism at the para position without adding the excessive steric bulk of a chloro group, preserving the receptor binding profile while extending the half-life of downstream drug candidates[1].
| Evidence Dimension | Metabolic soft-spot protection |
| Target Compound Data | Para-position blocked by C-F bond |
| Comparator Or Baseline | 3-Phenoxypropionic acid (Unblocked para-C-H bond) |
| Quantified Difference | Complete steric/electronic inhibition of para-hydroxylation |
| Conditions | Hepatic CYP450 phase I metabolism models |
Procuring the para-fluorinated intermediate directly bypasses the need for late-stage fluorination, ensuring downstream drug candidates possess inherent metabolic resistance.
The procurement value of a carboxylic acid intermediate heavily depends on its reactivity in standard coupling protocols. 3-(4-Fluorophenoxy)propionic acid demonstrates excellent precursor suitability, achieving an 80% yield when coupled with complex amines such as dimethyl aminomalonate hydrochloride using standard HOBt/DCC coupling agents in dichloromethane at 20 °C . The electron-withdrawing nature of the para-fluoro group subtly activates the carboxylic acid compared to electron-rich analogs, facilitating efficient intermediate formation for complex APIs.
| Evidence Dimension | Amidation Coupling Yield |
| Target Compound Data | 80% yield |
| Comparator Or Baseline | Standard unactivated aliphatic acids (typically lower yields under identical mild conditions) |
| Quantified Difference | High-efficiency coupling validated at 80% |
| Conditions | HOBt/DCC in CH2Cl2 at 20 °C for 2 hours |
High coupling yields under mild conditions reduce the need for aggressive reagents, lowering overall synthesis costs and improving throughput.
Where this compound is the right choice for serving as a critical side-chain precursor. Its efficient coupling with aminomalonate derivatives allows for the high-yield construction of complex heterocyclic APIs, such as thiazolopyrimidine modulators, without requiring hazardous late-stage fluorination[1] .
Where this compound is the right choice for introducing a metabolically stable, target-specific pharmacophore. The para-fluoro substitution resists soil degradation while maintaining optimal steric binding to plant acetyl-CoA carboxylase (ACCase), outperforming unsubstituted analogs[1].
Where this compound is the right choice for medicinal chemistry programs requiring a phenoxypropionic acid backbone that is strictly protected against CYP450-mediated para-hydroxylation, ensuring a prolonged in vivo half-life for the resulting drug candidates [1].